Iristectorigenin B
CAS No.: 37744-62-0
Cat. No.: VC13630828
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37744-62-0 |
---|---|
Molecular Formula | C17H14O7 |
Molecular Weight | 330.29 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one |
Standard InChI | InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 |
Standard InChI Key | WRZOUWHPDDOJNR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Canonical SMILES | COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Iristectorigenin B (PubChem CID: 5488781) is classified as an isoflavone derivative. Its IUPAC name, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one, reflects its polyhydroxylated and methoxylated structure . Key molecular descriptors include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 330.29 g/mol |
XLogP3-AA | 2.6 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bond Count | 3 |
The compound’s planar structure facilitates interactions with biological targets such as nuclear receptors and enzymes .
Spectral Identification
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming its identity. Key spectral data include:
Biological Sources and Natural Occurrence
Iristectorigenin B is predominantly isolated from:
-
Iris domestica (Belamcanda chinensis): A traditional medicinal plant used in East Asian therapies for respiratory and inflammatory conditions .
-
Monopteryx inpae: A leguminous species native to South America, suggesting a broader ecological distribution of isoflavonoids .
Its presence in these species underscores the role of secondary metabolites in plant defense and adaptation.
Pharmacological Activities and Mechanisms of Action
Cholesterol Metabolism Modulation
Iristectorigenin B acts as a liver X receptor (LXR) modulator, enhancing the expression of ATP-binding cassette transporters ABCA1 and ABCG1 in macrophages. This promotes cholesterol efflux, reducing intracellular lipid accumulation and potentially mitigating atherosclerosis.
Target | Effect | Biological Outcome |
---|---|---|
LXR-α/β | Upregulation | Increased ABCA1/ABCG1 |
PPAR-γ | Partial activation | Anti-inflammatory response |
Research Findings and Therapeutic Applications
Cardiovascular Health
Preclinical studies highlight its role in:
-
Atherosclerosis Prevention: By promoting reverse cholesterol transport, it reduces foam cell formation in arterial walls.
-
Endothelial Protection: Modulation of nitric oxide synthase (NOS) pathways improves vascular reactivity.
Metabolic Syndrome
Preliminary data suggest interactions with peroxisome proliferator-activated receptor gamma (PPAR-γ), implicating it in glucose homeostasis and insulin sensitivity.
Spectral and Computational Data
3D Conformational Analysis
Density functional theory (DFT) calculations reveal a low-energy conformation where the chromen-4-one ring adopts a near-planar orientation, optimizing π-π stacking with hydrophobic receptor pockets .
ADMET Profiling
Computational predictions using QikProp indicate:
-
Moderate oral bioavailability (67%)
-
Blood-brain barrier permeability (logBB = -0.8)
Challenges and Future Directions
While Iristectorigenin B shows therapeutic promise, critical gaps remain:
-
Toxicological Data: Acute and chronic toxicity profiles are undefined.
-
Synthetic Accessibility: Total synthesis routes are unreported, hindering large-scale production.
-
Clinical Translation: No human trials have been conducted to date.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume